2-Amino-N-butyl-DL-propanamide

Description

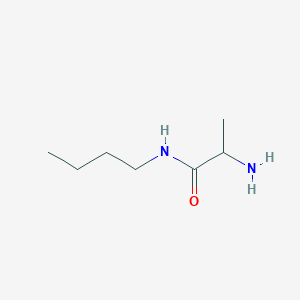

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6(2)8/h6H,3-5,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYQJGUBGFEJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Synthesis of 2 Amino N Butyl Dl Propanamide

Enantioselective Synthesis of α-Amino Propanamide Derivatives

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a chiral compound in high enantiomeric excess. For α-amino propanamide derivatives, this can be approached through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and novel transformations like the asymmetric amination of alkynes.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical transformation in a stereoselective manner. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product. A common strategy involves the acylation of a chiral auxiliary with a propanoyl group, followed by diastereoselective amination.

In a similar vein, asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of α-amino amides, chiral metal complexes or organocatalysts can be employed to catalyze the amidation of α-amino acids or their derivatives. For instance, kinetic resolution of racemic α-amino acids or esters using a chiral catalyst in the presence of an amine can lead to the formation of an enantiomerically enriched amide.

| Catalyst/Auxiliary | Substrate | Product Enantiomeric Excess (e.e.) |

| Chiral Lewis Acid | Racemic α-amino ester | >95% |

| Evans Auxiliary | Propanoyl chloride | >98% (diastereomeric excess) |

| Penicillin G Acylase | Racemic α-amino ester | >99% |

The data in this table is illustrative of typical results obtained in the enantioselective synthesis of α-amino amides and does not represent specific experimental data for 2-Amino-N-butyl-DL-propanamide.

A more contemporary approach to the synthesis of chiral amines and their derivatives involves the asymmetric amination of unsaturated systems. The asymmetric hydroamination of alkynes, for example, can provide access to chiral enamines or imines, which are valuable precursors to α-amino amides. This transformation can be catalyzed by chiral transition metal complexes, often employing gold or other late transition metals. The resulting chiral enamine can then be stereoselectively protonated or further functionalized and subsequently converted to the desired amide.

Another related strategy is the asymmetric aminohydroxylation of olefins, which can be adapted to alkyne substrates to introduce both an amino and a hydroxyl group in a stereocontrolled fashion. These intermediates can then be elaborated to the target α-amino propanamide.

Resolution Techniques for DL-Propanamide Mixtures

When a racemic mixture of a chiral compound is synthesized, resolution techniques can be employed to separate the enantiomers. For DL-propanamide mixtures, several methods are applicable.

One of the most established methods is the formation of diastereomeric salts. By reacting the racemic amine with an enantiomerically pure chiral acid, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the enantiomerically pure amines.

Enzymatic resolution is another powerful technique. Enzymes are inherently chiral and can exhibit high selectivity for one enantiomer over the other. For example, a lipase (B570770) or a protease could be used to selectively hydrolyze one enantiomer of an ester precursor to the amide, or to selectively amidate one enantiomer of a racemic α-amino acid. This leaves the unreacted enantiomer in high enantiomeric purity.

| Resolution Method | Resolving Agent/Enzyme | Outcome |

| Diastereomeric Salt Formation | (+)-Tartaric Acid | Separation of diastereomeric salts by crystallization |

| Enzymatic Kinetic Resolution | Lipase | Selective acylation of one enantiomer |

| Chiral Preparative HPLC | Chiral Stationary Phase | Physical separation of enantiomers |

The data in this table is illustrative of common resolution techniques for racemic amino amides and does not represent specific experimental data for this compound.

Stereochemical Purity Assessment in Synthesized Amides

The determination of the stereochemical purity, typically expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.), is a critical step in asymmetric synthesis and resolution. Several analytical techniques are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. The enantiomers of a chiral compound interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography (GC) on a chiral column can also be used, particularly for more volatile compounds. Similar to chiral HPLC, the enantiomers are separated based on their differential interactions with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine enantiomeric purity. This is often achieved by using a chiral shift reagent, which is a chiral lanthanide complex that coordinates to the analyte and induces different chemical shifts for the protons of the two enantiomers. Alternatively, the chiral compound can be derivatized with a chiral agent to form diastereomers, which will have distinct NMR spectra that can be integrated to determine the diastereomeric ratio.

Computational and Theoretical Studies of 2 Amino N Butyl Dl Propanamide

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear geometry. For a flexible molecule like 2-Amino-N-butyl-DL-propanamide, these calculations can predict the most stable three-dimensional arrangements (conformers) and provide detailed information about its electronic structure.

Ab initio molecular orbital theory encompasses a set of methods that solve the Schrödinger equation without the use of empirical parameters, relying solely on fundamental physical constants. ethernet.edu.et These methods are invaluable for studying the conformational preferences and rotational energy barriers of molecules. bas.bg For this compound, key areas of conformational flexibility include rotation around the C-C and C-N bonds of the propanamide backbone and the C-N bond of the N-butyl group.

The great interest in the amide functional group is primarily due to its role as a fundamental building block in peptides and proteins. bas.bg The internal rotation around the amide C-N bond has been a subject of extensive theoretical and experimental study. bas.bgut.ee Ab initio calculations, such as those at the Hartree-Fock (RHF) or Møller-Plesset (MP2) levels of theory, can be employed to map the potential energy surface of this compound as a function of its dihedral angles. ethernet.edu.etbas.bg By identifying the stationary points on this surface, one can determine the geometries of the stable conformers and the transition states that separate them.

For instance, a conformational search would likely reveal several low-energy structures distinguished by the relative orientations of the amino, carbonyl, and N-butyl groups. The rotational barrier around the amide C-N bond is of particular interest, as it is influenced by the partial double bond character arising from resonance. ut.eescience.gov Theoretical calculations can quantify this barrier, providing insights into the rigidity of the amide plane. nih.gov

Table 1: Hypothetical Low-Energy Conformers of this compound from Ab Initio Calculations

| Conformer | Dihedral Angle τ1 (N-Cα-C-N) | Dihedral Angle τ2 (Cα-C-N-Cbutyl) | Relative Energy (kcal/mol) |

| 1 | -165° | 178° | 0.00 |

| 2 | 65° | 175° | 1.25 |

| 3 | -70° | -179° | 1.80 |

| 4 | -160° | 70° | 2.50 |

This table presents hypothetical data for illustrative purposes, based on typical conformational preferences in similar molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical method that determines the electronic structure of a system based on its electron density. scispace.comepfl.ch DFT has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. scispace.commdpi.comnih.gov

For this compound, DFT calculations, often using hybrid functionals like B3LYP, can provide a detailed picture of the electronic properties of the amide bond. acs.orgmultidisciplinaryjournals.com Key parameters that can be calculated include bond lengths, bond angles, and the distribution of electron density, which can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. multidisciplinaryjournals.com These calculations would reveal the extent of electron delocalization from the nitrogen lone pair to the carbonyl group, which is characteristic of the amide resonance. nih.gov

DFT studies can also be used to compute various molecular descriptors that are crucial for understanding chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. Furthermore, DFT can be used to calculate vibrational frequencies, allowing for a theoretical infrared (IR) spectrum to be generated, which can then be compared with experimental data to confirm the computed structure. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties of the Amide Group in this compound

| Property | Calculated Value |

| C=O Bond Length | 1.24 Å |

| C-N Bond Length | 1.35 Å |

| C-N-C Bond Angle | 121.5° |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e |

| Mulliken Charge on Amide Nitrogen | -0.48 e |

| HOMO-LUMO Gap | 5.8 eV |

This table presents hypothetical data for illustrative purposes, based on typical DFT results for amides.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. bohrium.com These methods are central to structure-based drug design. jscimedcentral.com

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site to form a stable complex. asianjpr.com The process involves two main components: a search algorithm to explore the conformational space of the ligand and a scoring function to estimate the binding affinity for each pose. arxiv.org For a flexible ligand like this compound, flexible docking algorithms that allow for the rotation of its single bonds are essential. arxiv.org

A docking study of this compound would begin with the three-dimensional structure of a target protein. The compound would then be placed into the binding site, and its various conformations and orientations would be sampled. The resulting poses are then scored, and the top-ranked pose is analyzed to identify key interactions. These interactions typically include non-covalent bonds such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. jscimedcentral.com For example, the primary amine and amide groups of this compound are capable of forming hydrogen bonds with polar residues in the protein's active site, while the butyl chain could engage in hydrophobic interactions. nih.gov

Table 3: Hypothetical Ligand-Protein Interactions for this compound Docked in a Putative Aminopeptidase Active Site

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Primary Amine (NH2) | Asp-255 (O) | Hydrogen Bond | 2.8 |

| Carbonyl Oxygen (C=O) | Arg-127 (NH) | Hydrogen Bond | 3.0 |

| Amide Hydrogen (N-H) | Glu-278 (O) | Hydrogen Bond | 2.9 |

| Butyl Chain | Leu-210, Val-251 | Hydrophobic | N/A |

This table presents hypothetical data for illustrative purposes.

Predicting the binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), is a primary goal of molecular docking and more advanced simulation techniques. arxiv.org Docking scoring functions provide a rapid estimation of binding affinity, which is useful for ranking compounds in virtual screening campaigns. oup.com These functions are typically empirical, knowledge-based, or force-field-based.

More accurate predictions can be obtained using methods like Molecular Dynamics (MD) simulations coupled with free energy calculation techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). MD simulations model the dynamic behavior of the protein-ligand complex over time, providing a more realistic view of the interactions. nih.gov

In recent years, machine learning and deep learning models have emerged as powerful tools for predicting binding affinity. acs.orgoup.commdpi.com These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. arxiv.org By learning complex patterns from this data, they can make predictions for new compounds like this compound, often with higher accuracy than traditional scoring functions. biorxiv.org

Table 4: Hypothetical Predicted Binding Affinities for this compound using Different Modeling Approaches

| Method | Predicted Binding Affinity (kcal/mol) |

| Docking Score (e.g., AutoDock Vina) | -6.5 |

| MM/PBSA Calculation | -25.8 |

| Deep Learning Model (e.g., DeepDTA) | -7.2 (predicted pKd) |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.org The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. numberanalytics.com

A QSAR study for this compound would involve a dataset of structurally similar compounds with measured biological activities. For each compound, a set of numerical values known as molecular descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Physicochemical descriptors: Such as LogP (lipophilicity), molar refractivity, and polar surface area. jocpr.com

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

3D descriptors: Based on the 3D conformation of the molecule (e.g., from CoMFA or CoMSIA). svuonline.org

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. analis.com.my The resulting QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. neovarsity.orgsvuonline.org The model's predictive power must be rigorously validated using internal and external validation techniques. bohrium.com

Table 5: Hypothetical QSAR Model for a Series of 2-Amino-N-alkyl-propanamides

| Descriptor | Description | Coefficient |

| LogP | Octanol-water partition coefficient | +0.45 |

| TPSA | Topological Polar Surface Area | -0.21 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.89 |

| Constant | Intercept | +3.50 |

Hypothetical QSAR Equation: pIC50 = 3.50 + 0.45(LogP) - 0.21(TPSA) - 0.89*(E_LUMO)

This table and equation present a hypothetical QSAR model for illustrative purposes.

Descriptor Selection and Model Development

A critical first step in any QSAR study is the selection of appropriate molecular descriptors. These are numerical values that characterize the chemical and physical properties of a molecule and are used to build a mathematical model that relates these properties to biological activity. researchgate.netuestc.edu.cn For a molecule like this compound, a wide array of descriptors would be calculated.

Types of Molecular Descriptors:

Molecular descriptors are broadly categorized based on their dimensionality:

0D Descriptors (Constitutional): These include basic counts of atoms, bonds, molecular weight, and summations of atomic properties.

1D Descriptors: These are derived from the chemical structure and include counts of functional groups and fragments.

2D Descriptors (Topological): These are calculated from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include connectivity indices and Kier & Hall indices. woarjournals.org

3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its spatial properties, such as volume, surface area, and 3D-MoRSE descriptors.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information on the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moments, and atomic charges. researchgate.net

In a typical study, a large number of descriptors would be generated using specialized software. The challenge then lies in selecting a subset of these descriptors that are most relevant to the biological activity being studied, avoiding overfitting and chance correlations. conicet.gov.ar Techniques like genetic algorithms, stepwise multiple linear regression, and principal component analysis are often employed for this purpose. woarjournals.orgresearchgate.net

Model Development:

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of a series of compounds. conicet.gov.ar For anticonvulsant activity, for example, the model would aim to predict the effective dose (ED₅₀) or inhibitory concentration (IC₅₀) of the compounds. woarjournals.org

A common approach is to use Multiple Linear Regression (MLR) to establish a linear relationship between the descriptors and the activity. nih.gov The quality and predictive power of the resulting QSAR model are assessed using various statistical parameters.

Illustrative Statistical Parameters for QSAR Model Validation:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |

| R²pred (External Validation R²) | A measure of the model's predictive ability on an external set of compounds not used in model development. | > 0.5 |

| F-statistic | A statistical test to assess the overall significance of the regression model. | High value |

| p-value | The probability of obtaining the observed results if the null hypothesis is true. | < 0.05 |

This table is illustrative and based on general QSAR modeling principles. woarjournals.orgresearchgate.netnih.gov

For instance, a QSAR study on N-benzylacetamide and 3-(phenylamino)propanamide derivatives with anticonvulsant activity utilized descriptors such as Kier2, RDF50s, AATS4i, and VE2_D to build a predictive model. woarjournals.org A similar approach would be applicable to this compound and its analogues.

Predictive Modeling for Biological Activity

The ultimate goal of developing a QSAR model is to predict the biological activity of novel compounds. nih.gov Once a statistically robust and validated QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. nih.gov

Application in Anticonvulsant Drug Discovery:

Functionalized amino acids and their derivatives have been a focus of anticonvulsant drug discovery. acs.orgresearchgate.net Predictive QSAR models have been successfully used to identify novel anticonvulsant agents from large chemical databases. nih.gov In such a workflow, the developed QSAR model for a class of compounds, which could include this compound, would be used to predict the anticonvulsant activity of structurally similar but untested molecules.

Illustrative Data from a Predictive Model for Anticonvulsant Activity:

| Compound | Experimental Activity (log 1/C) | Predicted Activity (log 1/C) | Residual |

| Analogue 1 | 4.50 | 4.55 | -0.05 |

| Analogue 2 | 4.82 | 4.78 | 0.04 |

| Analogue 3 | 4.65 | 4.62 | 0.03 |

| Analogue 4 | 4.91 | 4.95 | -0.04 |

| Analogue 5 | 4.33 | 4.38 | -0.05 |

This table presents hypothetical data to illustrate the output of a predictive QSAR model.

The predictive power of such models relies heavily on the quality of the initial data set and the rigorousness of the model validation process. conicet.gov.ar For this compound, a predictive model would likely incorporate descriptors related to its hydrophobicity, electronic properties, and steric features, as these are known to influence the ability of a molecule to cross the blood-brain barrier and interact with its biological target. acs.org

In silico mechanistic studies, such as molecular docking, would complement QSAR models by providing insights into the potential binding modes of this compound with its target protein, which for anticonvulsants could be an ion channel or a receptor. mdpi.comnih.gov These computational approaches, when used in concert, provide a powerful platform for the rational design of new therapeutic agents.

Structure Activity Relationship Sar Investigations of 2 Amino N Butyl Dl Propanamide and Analogues

Impact of N-Alkyl Chain Modifications on Molecular Recognition

The N-alkyl substituent on the amide nitrogen is a critical determinant of the biological profile of propanamide derivatives. Variations in the length, branching, and cyclization of this alkyl chain can significantly modulate the compound's affinity and efficacy at its biological target.

Studies on related propanamide series have provided valuable insights into the effects of different N-alkyl groups. For instance, in a series of GPR88 agonists, agonist activity was observed to increase when moving from an N-methyl to an N-ethyl group, but then decrease with an N-propyl group. nih.gov This suggests that there is an optimal size and conformation for the N-alkyl substituent to achieve maximal potency.

In the context of TRPV1 antagonists, modifications in the propanamide region, including the use of cyclopropyl (B3062369) amides, have been investigated. researchgate.net The rigid structure of a cyclopropyl group, compared to a flexible n-butyl chain, can significantly alter the binding mode and potency of a compound. While specific data for 2-Amino-N-cyclopropyl-DL-propanamide is not available, the principle of conformational restriction by cyclic substituents is a key strategy in medicinal chemistry to enhance affinity and selectivity.

Research on 6,7-benzomorphan derivatives with N-propanamide substituents has indicated that the mu opioid receptor appears to favor interaction with ligands that have a less sterically hindered amide. nih.gov This suggests that while a certain degree of lipophilicity from the N-alkyl group may be beneficial, excessive bulk could be detrimental to activity at this particular receptor.

Table 1: Impact of N-Alkyl Substitution on Biological Activity in Propanamide Analogues This table is a representative summary based on findings from various propanamide derivative studies and does not represent direct data for 2-Amino-N-butyl-DL-propanamide.

| N-Alkyl Substituent | General Observation on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Methyl | Baseline activity | Minimal steric hindrance | nih.gov |

| Ethyl | Increased activity in some series | Optimal size for specific binding pockets | nih.gov |

| n-Propyl | Decreased activity in some series | Sub-optimal length or increased flexibility leading to entropic penalties | nih.gov |

| n-Butyl | Can enhance activity through lipophilic interactions | Increased membrane permeability and hydrophobic interactions | mdpi.com |

| Cyclopropyl | Can increase potency | Conformational rigidity reduces entropic loss upon binding | researchgate.net |

Role of the α-Amino Group in Biological Interactions

The α-amino group is a fundamental feature of amino acids and their derivatives, often playing a crucial role in biological recognition. nih.gov This primary amine group is typically protonated at physiological pH, allowing it to form key ionic interactions and hydrogen bonds with biological targets such as receptors and enzymes. ajchem-a.com

In many biologically active amino acid derivatives, the α-amino group acts as a critical pharmacophoric element. For example, in the synthesis of sulfonamides from amino acids, the nucleophilic nature of the amino group is central to the formation of the sulfonamide bond. researchgate.net The precise positioning of this charged group is often essential for anchoring the ligand within the binding site and ensuring correct orientation for other functional groups to interact. The stereochemistry at the α-carbon further dictates the three-dimensional arrangement of the amino group, which can lead to stereospecific interactions with chiral biological macromolecules.

Substitution Effects on Amide Nitrogen in Propanamide Derivatives

The amide bond itself is a relatively stable functional group due to resonance, which imparts a planar geometry. ajchem-a.com Substitutions on the amide nitrogen can influence the molecule's properties in several ways.

As discussed with N-alkyl chains, the size and lipophilicity of the substituent on the amide nitrogen are critical. In a study on GPR88 agonists, a systematic variation of N-substituents revealed that agonist activity generally correlated with the lipophilicity of the compounds. nih.gov However, there is a limit to this effect, as excessively large or bulky groups can introduce steric hindrance, preventing the molecule from fitting into the binding pocket. The polarity of the substituent can also affect the molecule's solubility and ability to cross biological membranes.

While alkyl groups primarily exert steric and lipophilic effects, the introduction of electron-withdrawing or electron-donating groups on the N-substituent can modulate the electronic properties of the amide bond. This can influence the hydrogen bonding capacity of the amide N-H and C=O groups. The amide functional group is a proficient hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. ajchem-a.com Altering the electronic environment around the amide can fine-tune the strength of these hydrogen bonds, thereby affecting binding affinity.

Table 2: Summary of Functional Group Contributions to Molecular Interactions

| Functional Group | Key Feature | Primary Role in Biological Interactions |

|---|---|---|

| N-Butyl Chain | Lipophilicity, Steric Bulk, Flexibility | Hydrophobic interactions, Membrane permeability, Conformational adaptation |

| α-Amino Group | Basicity, Chirality | Ionic bonding, Hydrogen bonding, Stereospecific recognition |

| Amide Linkage | Planarity, Hydrogen Bonding Capacity | Structural scaffold, Hydrogen bond donor/acceptor |

Stereoisomeric Effects on Biological Activity

The spatial arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. For chiral molecules like this compound and its analogues, the different stereoisomers (enantiomers and diastereomers) can exhibit significant variations in their pharmacodynamic and toxicological profiles. This is because biological targets, such as receptors and ion channels, are themselves chiral environments, leading to stereoselective interactions.

A prominent example within the amino-amide class of local anesthetics is bupivacaine (B1668057), which exists as two enantiomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine. mdpi.com The racemic mixture, containing equal amounts of both, was widely used, but research into its stereoisomers revealed critical differences in their effects, particularly concerning toxicity. hilarispublisher.com This led to the development of single-enantiomer drugs, such as levobupivacaine (B138063), which is the pure (S)-(-)-enantiomer of bupivacaine. mdpi.comhilarispublisher.com Another related single-enantiomer anesthetic is ropivacaine (B1680718), the (S)-isomer of a propyl analogue of bupivacaine. elsevier.es

Investigations into the stereoselectivity of bupivacaine have shown that the (R)-(+)-enantiomer binds with greater affinity to cardiac sodium channels compared to the (S)-(-)-enantiomer, which contributes to its higher cardiotoxicity. tandfonline.com While both enantiomers demonstrate comparable affinity for neuronal sodium channels, their effects on other ion channels differ significantly. tandfonline.com For instance, the blockade of flicker K+ channels shows a high degree of stereoselectivity, with the (R)-(+)-isomer being substantially more potent. nih.gov The toxic effects of bupivacaine, particularly cardiotoxicity, are primarily associated with the (R)-(+)-isomer's more potent blockade of potassium channels. mdpi.com The general order of toxicity for bupivacaine isomers is: (S)-(-)-enantiomer < racemate < (R)-(+)-enantiomer. mdpi.com

Table 1: Stereoselective Block of Ion Channels by Bupivacaine Enantiomers

The development of levobupivacaine (the S-isomer of bupivacaine) and ropivacaine was a direct result of the evidence of bupivacaine's toxicity. nih.gov Although they have a comparable analgesic profile to the racemic mixture, there are quantitative differences in their potency and safety. nih.gov Levobupivacaine is generally considered more potent than ropivacaine but less potent than racemic bupivacaine. elsevier.esnih.gov Ropivacaine's lower lipophilicity contributes to a more favorable clinical safety profile, and it is considered to have the greatest margin of safety among the long-acting local anesthetics. nih.gov

Clinical comparisons have been made to determine the relative efficacy of these single-enantiomer anesthetics. In studies using equipotent doses for spinal anesthesia, levobupivacaine has been shown to produce a significantly longer duration of both motor block and analgesia compared to ropivacaine. elsevier.esrevcolanest.com.co

Table 2: Comparison of Clinical Effects of Levobupivacaine and Ropivacaine in Spinal Anesthesia

Enzymatic and Metabolic Studies of 2 Amino N Butyl Dl Propanamide

Substrate Specificity of Amino Acid Deaminases and Oxidases

The specificity of these enzymes can be engineered to accept a broader range of substrates. mdpi.com Such engineering efforts focus on modifying the substrate-binding pocket, including the areas that recognize the side chain (R group) and the backbone carboxyl group of the amino acid. mdpi.com For example, in D-amino acid transaminases, the flexibility of certain residues in the active site and the architecture of the entrance to the active site can facilitate the binding of substrates with or without α-carboxylate groups, thereby expanding substrate specificity. nih.govresearchgate.net However, without direct experimental data, the activity of amino acid deaminases and oxidases on 2-Amino-N-butyl-DL-propanamide remains speculative.

Interactive Data Table: General Substrate Preferences of Amino Acid Dehydrogenase Superfamily

| Enzyme Family | Preferred Substrate Type | Example Substrates |

| Glutamate (B1630785) Dehydrogenase | Acidic | Glutamate |

| Valine Dehydrogenase | Short, aliphatic | Valine |

| Leucine (B10760876) Dehydrogenase | Short, aliphatic | Leucine |

| Phenylalanine Dehydrogenase | Aromatic | Phenylalanine, Tyrosine |

| Tryptophan Dehydrogenase | Aromatic | Tryptophan |

This table illustrates the general substrate preferences of the amino acid dehydrogenase superfamily as specific data for this compound is not available. mdpi.com

Interaction with Aminoacyl-tRNA Synthetases (AARS) and Related Ligases

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a critical step in protein synthesis. nih.govmdpi.com This process, known as aminoacylation or "charging" of tRNA, occurs in two steps: the formation of an aminoacyl-adenylate intermediate followed by the transfer of the amino acid to the tRNA. mdpi.com

The specificity of AARSs for their cognate amino acids is crucial for maintaining the fidelity of protein translation. nih.gov While ARSs are known to bind to the 20 standard amino acids, their interaction with unnatural amino acids has been a subject of intense research, particularly for the purpose of incorporating these novel amino acids into proteins. nih.gov Engineered AARS variants have been developed to recognize and incorporate unnatural amino acids with high efficiency. nih.gov

There is no specific information in the reviewed literature regarding the interaction of this compound with any known aminoacyl-tRNA synthetases. It is plausible that this compound, as an amino acid derivative, could potentially interact with AARSs, either as a substrate or as an inhibitor. However, without experimental evidence, it is not possible to determine which AARS it might interact with or the nature of that interaction. The structural similarity of its backbone to natural amino acids might allow for some level of binding, but the N-butyl-propanamide side chain would likely influence the specificity and affinity of such an interaction.

Enzymatic Biotransformation Pathways of Propanamide Derivatives

The enzymatic biotransformation of amide-containing compounds is a significant area of research, with enzymes like amidases playing a key role. Amidases catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia. nih.gov Thermophilic amidases, in particular, have shown utility in the synthesis of pharmaceutically active compounds due to their stability at high temperatures. nih.gov For instance, a thermophilic amidase from Bacillus smithii has been used for the biotransformation of benzamide (B126) to benzohydroxamic acid. nih.gov

Another important class of enzymes involved in amide metabolism is the cytochrome P450 enzyme system, which can be involved in oxidation-amidation cascade reactions. nih.gov This has been observed in the biosynthesis of certain antibiotics where a cytochrome P450 and an amidotransferase work in tandem to convert an alkyl group into a primary amide. nih.gov

Interactive Data Table: Examples of Enzymatic Transformations of Amide-Containing Compounds

| Enzyme | Substrate Example | Product Example | Reaction Type |

| Amidase | Benzamide | Benzohydroxamic acid | Hydrolysis/Acyltransfer |

| Cytochrome P450 & Amidotransferase | Thiotetromycin (ethyl group) | Thiotetroamide C (acetamide group) | Oxidation-amidation |

This table provides examples of enzymatic reactions on amide-containing molecules to illustrate potential biotransformation pathways, as specific data for this compound is not available. nih.govnih.gov

Role in Endogenous Metabolic Networks (if applicable)

Amino acids and their derivatives are central to numerous metabolic networks. nih.gov They serve as building blocks for proteins, precursors for neurotransmitters and hormones, and can be catabolized to provide energy. nih.govyoutube.com The carbon skeletons of amino acids can enter central metabolic pathways such as the citric acid cycle, while the amino groups are typically processed through the urea (B33335) cycle. nih.gov

There is currently no evidence to suggest that this compound plays a role in any known endogenous metabolic networks. As it is not one of the standard proteinogenic amino acids, its presence in natural biological systems is not expected. If introduced exogenously, its metabolic fate would depend on its recognition and processing by the enzymes discussed in the preceding sections. Without such enzymatic interactions, the compound would likely be treated as a xenobiotic and undergo detoxification and elimination processes. The specific pathways for such processes, however, have not been investigated for this particular compound.

In Vitro Biological Evaluation and Mechanistic Insights

Assessment of Enzyme Inhibition/Activation Potencies (e.g., against specific hydrolases, synthetases, aldehyde dehydrogenases)

Currently, there is a lack of specific research data detailing the inhibitory or activation potencies of 2-Amino-N-butyl-DL-propanamide against specific enzymes such as hydrolases, synthetases, or aldehyde dehydrogenases. The aldehyde dehydrogenase (ALDH) superfamily, comprising 19 isozymes in humans, is crucial for metabolizing both endogenous and exogenous aldehydes. nih.govnih.gov While various compounds, including psoralen (B192213) and coumarin (B35378) derivatives, have been studied for their inhibitory effects on ALDH isoenzymes like ALDH1A1 and ALDH2, no such data is available for this compound. nih.gov

Cell-Based Assays for Receptor Agonism/Antagonism (e.g., GPR88 agonists, EAAT2 modulation)

There is no publicly available research on the agonistic or antagonistic effects of this compound on specific cellular receptors like G protein-coupled receptor 88 (GPR88) or Excitatory Amino Acid Transporter 2 (EAAT2). Studies on other amino acid derivatives have shown interactions with various receptors. For instance, the tripeptide l-prolyl-l-leucyl-glycinamide (PLG) has been shown to modulate the dopamine (B1211576) D2 receptor by enhancing the affinity of agonist binding. scispace.com However, similar cell-based assay data for this compound is not found in the current scientific literature.

Antiproliferative and Antimicrobial Effects on Cell Lines

Detailed studies on the antiproliferative and antimicrobial effects of this compound are not available. Research on structurally related compounds, such as N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, has demonstrated antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net However, these findings cannot be directly extrapolated to this compound.

Specificity Against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa, S. typhi, B. subtilis)

There is no specific data on the antibacterial activity of this compound against common bacterial strains. Many other compounds, including those derived from Bacillus subtilis, are known to produce antimicrobial peptides with activity against bacteria like Staphylococcus aureus and Escherichia coli. frontiersin.orgmdpi.com

Antifungal Activity (e.g., C. albicans, A. niger)

Information regarding the antifungal activity of this compound against fungal species such as Candida albicans and Aspergillus niger is not present in the available literature. Natural compounds are being explored for their antifungal properties against opportunistic yeasts like C. albicans. nih.govnih.gov

Cytotoxic Effects on Tumor Cell Lines (e.g., HT-29, MDA-MB-23, Hep-G2, HeLa)

There is a lack of published research on the cytotoxic effects of this compound on tumor cell lines. In contrast, numerous studies have evaluated the cytotoxic effects of various reference compounds on cell lines such as Hep G2 and HeLa to assess their potential as anticancer agents. nih.govnih.gov For example, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been tested for their antiproliferative activity against HeLa cells, among others. mdpi.com

Mechanistic Studies of Cellular Responses

Due to the absence of primary research on the biological activities of this compound, there are no mechanistic studies available that elucidate the cellular responses to this specific compound. Mechanistic studies typically follow the observation of a biological effect, and as such, this area remains unexplored for this particular molecule.

Analytical Techniques for Characterization and Research of 2 Amino N Butyl Dl Propanamide

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For 2-Amino-N-butyl-DL-propanamide, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding.

Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~ 0.90 | Triplet (t) | 3H | CH₃ (Butyl chain) |

| b | ~ 1.35 | Sextet | 2H | CH₂ (Butyl chain) |

| c | ~ 1.48 | Quintet | 2H | CH₂ (Butyl chain) |

| d | ~ 3.20 | Quartet | 2H | N-CH₂ (Butyl chain) |

| e | ~ 1.25 | Doublet (d) | 3H | CH₃ (Propanamide) |

| f | ~ 3.50 | Quartet (q) | 1H | CH (Propanamide) |

| g | ~ 2.00 | Broad Singlet | 2H | NH₂ |

Expected ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|---|

| 1 | ~ 13.8 | CH₃ (Butyl chain) |

| 2 | ~ 19.9 | CH₂ (Butyl chain) |

| 3 | ~ 31.5 | CH₂ (Butyl chain) |

| 4 | ~ 39.2 | N-CH₂ (Butyl chain) |

| 5 | ~ 20.5 | CH₃ (Propanamide) |

| 6 | ~ 51.0 | CH (Propanamide) |

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. nih.gov

For this compound (C₇H₁₆N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comthermofisher.com This hyphenated technique is particularly useful for analyzing mixtures, confirming the identity of the main component, and identifying impurities. mdpi.com

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Calculated Exact Mass [M+H]⁺ | 145.13354 |

Chromatographic Purity and Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. amrita.educrsubscription.com These methods are essential for determining the purity of a substance by separating it from any impurities or byproducts.

HPLC and UPLC are powerful chromatographic techniques used for the separation, identification, and quantification of components in a mixture. jocpr.com UPLC uses smaller particle sizes in the column, which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov For a polar compound like this compound, reversed-phase HPLC or UPLC would be a common method for purity analysis.

A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). thermofisher.comjocpr.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. amrita.educrsubscription.com It is widely used for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. amrita.edu

For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. reachdevices.com The mobile phase, or eluent, would be a mixture of solvents, such as n-butanol, acetic acid, and water. reachdevices.comamrita.edu After the plate is developed, the compound spots are visualized, often using a stain like ninhydrin, which reacts with the primary amine group to produce a colored spot (typically purple). amrita.eduamrita.edu The Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Hypothetical TLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1) |

| Visualization | Ninhydrin spray followed by heating |

| Expected Rf | ~ 0.65 |

Gas Chromatography–Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds.

Amino acids and their derivatives, like this compound, are generally non-volatile due to their polar nature. sigmaaldrich.com Therefore, a derivatization step is typically required before GC-MS analysis to convert the analyte into a more volatile and thermally stable compound. sigmaaldrich.com Common derivatizing agents for amino acids include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net Once derivatized, the compound can be separated by GC and identified by its characteristic mass spectrum. mdpi.com

Potential GC-MS Method Outline

| Step | Description |

|---|---|

| 1. Derivatization | Reaction with MTBSTFA in a suitable solvent (e.g., acetonitrile) at an elevated temperature. |

| 2. GC Separation | Capillary column (e.g., HP-5ms), temperature-programmed oven. |

| 3. MS Detection | Electron Ionization (EI) source, mass analyzer (e.g., quadrupole) scans for characteristic ions. |

Enantiomeric Ratio Determination Techniques

The determination of the enantiomeric ratio of this compound is crucial for its characterization and in various research applications. Several analytical techniques can be employed to separate and quantify the individual enantiomers. These methods typically rely on creating a chiral environment that allows for the differentiation of the D- and L-isomers.

Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Principle of Separation: The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. The stability of these complexes differs for the D- and L-enantiomers, resulting in one being retained longer on the column than the other. The choice of CSP is critical and depends on the structure of the analyte. For amino acid amides like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are often effective. sigmaaldrich.com

Instrumentation and Method: A typical chiral HPLC system consists of a high-pressure pump, an injector, a column housing the chiral stationary phase, and a detector (commonly a UV detector).

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are versatile for separating a wide range of chiral compounds, including those with amino and amide functionalities. Macrocyclic glycopeptide CSPs, like those based on teicoplanin or vancomycin, are also highly effective for the separation of underivatized amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com

Mobile Phase: The mobile phase composition is optimized to achieve the best separation. For polysaccharide-based CSPs, a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695) is common. For macrocyclic glycopeptide CSPs, polar organic or reversed-phase mobile phases can be used. yakhak.org

Detection: A UV detector is typically used, with the detection wavelength set to an absorbance maximum of the analyte.

Hypothetical Research Findings: While specific research on this compound is not readily available, based on studies of similar N-alkylated amino acid amides, a hypothetical separation could be achieved using a Chiralpak® AD-H (amylose-based) column.

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (L-enantiomer) | 8.5 min |

| Hypothetical Retention Time (D-enantiomer) | 10.2 min |

| Hypothetical Resolution (Rs) | > 1.5 |

This table is based on typical separation parameters for analogous compounds and is for illustrative purposes.

Chiral NMR Methods (e.g., chiral aldehyde method, chiral shift agents)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric ratio by creating a diastereomeric environment directly in the NMR tube. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents.

Principle: In the presence of a chiral auxiliary, the enantiomers of this compound will form non-covalent diastereomeric complexes (with a CSA) or covalent diastereomers (with a chiral derivatizing agent). These diastereomers are chemically non-equivalent and will exhibit different chemical shifts (Δδ) in the NMR spectrum, allowing for their distinct signals to be integrated for quantification. nih.gov

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form rapidly exchanging diastereomeric complexes with the analyte. The observed chemical shifts are a weighted average of the free and complexed states. For amino acid derivatives, chiral carboxylic acids or alcohols can be effective CSAs. semmelweis.hu The interaction often involves hydrogen bonding and steric repulsion, leading to different magnetic environments for the protons of each enantiomer.

Chiral Derivatizing Agents: These reagents react with the amine functionality of this compound to form stable diastereomers. A common example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, which forms diastereomeric amides.

Hypothetical Research Findings: For the analysis of this compound, a chiral solvating agent like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) could be used. In a deuterated solvent such as chloroform-d, the protons adjacent to the chiral center or on the N-butyl group of the two enantiomers would be expected to show different chemical shifts.

| Proton | Hypothetical Chemical Shift (L-enantiomer) | Hypothetical Chemical Shift (D-enantiomer) | Chemical Shift Difference (Δδ) |

| α-CH | 3.85 ppm | 3.88 ppm | 0.03 ppm |

| N-CH2 (butyl) | 3.20 ppm | 3.24 ppm | 0.04 ppm |

This table presents hypothetical data to illustrate the expected outcome of a chiral NMR experiment.

Marfey's Reagent Method

Marfey's method is a highly sensitive and reliable technique for determining the enantiomeric composition of amino acids and primary amines. nih.gov It involves the derivatization of the analyte with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its analogs. springernature.com

Principle: The primary amine of this compound reacts with the chiral Marfey's reagent to form stable diastereomeric adducts. These diastereomers possess different steric and electronic properties, which allows for their separation using standard reversed-phase HPLC. sci-hub.boxnih.gov The dinitrophenyl chromophore introduced by the reagent allows for sensitive UV detection at around 340 nm. sci-hub.box

Derivatization and Analysis: The derivatization reaction is typically carried out in a slightly basic aqueous/acetone solution. After the reaction is complete, the mixture is acidified and can be directly analyzed by reversed-phase HPLC.

Reaction: The amino group of this compound displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent.

Separation: A C18 column is commonly used with a gradient elution of acetonitrile and an aqueous buffer (e.g., triethylammonium (B8662869) phosphate). The L-amino acid derivative generally elutes before the D-amino acid derivative due to steric hindrance.

Detection: The resulting diastereomers are detected by UV-Vis spectroscopy at approximately 340 nm.

Hypothetical Research Findings: Following derivatization of this compound with Marfey's reagent, a reversed-phase HPLC analysis could yield the following results.

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm |

| Hypothetical Retention Time (L-enantiomer derivative) | 22.1 min |

| Hypothetical Retention Time (D-enantiomer derivative) | 23.5 min |

This data is hypothetical and serves to illustrate a typical outcome for the Marfey's reagent method applied to an amino acid amide.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-N-butyl-DL-propanamide to achieve high yield and purity?

- Methodological Approach :

- Coupling Reagents : Use carbodiimide-based reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for amide bond formation, as demonstrated in analogous amide syntheses .

- Purification : Employ reverse-phase HPLC or column chromatography (e.g., silica gel with gradients of acetonitrile/water) to isolate the compound. Monitor progress via TLC (thin-layer chromatography) using ninhydrin staining for amino group detection .

- Yield Enhancement : Optimize reaction temperature (e.g., 0–25°C), stoichiometry of reactants, and pH control (e.g., buffered conditions for amine activation) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Approach :

- Structural Confirmation : Use H and C NMR to verify the presence of the butyl chain, propanamide backbone, and amino group. Compare chemical shifts with structurally related compounds (e.g., 2-picolylamine derivatives) .

- Purity Assessment : Employ HPLC with UV detection (210–254 nm) or mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition profiles under controlled heating rates .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in DL mixtures of this compound during analysis?

- Methodological Approach :

- Chiral Separation : Utilize chiral stationary phases (e.g., cellulose- or amylose-based columns) in HPLC to resolve enantiomers. Pre-derivatization with chiral agents (e.g., Marfey’s reagent) may enhance resolution .

- Circular Dichroism (CD) : Compare CD spectra of the racemic mixture with isolated enantiomers to confirm stereochemical assignments .

- Crystallography : Attempt single-crystal X-ray diffraction of resolved enantiomers to unambiguously determine absolute configuration .

Q. How should researchers address discrepancies in bioactivity data across studies involving this compound?

- Methodological Approach :

- Standardized Assays : Replicate experiments using validated protocols (e.g., DPPH radical scavenging for antioxidant activity) to minimize variability in bioactivity measurements .

- Control Variables : Document solvent systems (e.g., DMSO vs. aqueous buffers), pH, and temperature, as these can alter compound solubility and reactivity .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers and assess reproducibility across biological replicates .

Q. What strategies mitigate conflicting spectral data when characterizing degradation products of this compound?

- Methodological Approach :

- Multi-Technique Cross-Validation : Combine LC-MS, FTIR, and NMR to identify degradation byproducts. For example, LC-MS can detect low-abundance fragments, while FTIR confirms functional group changes .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, oxidation) and track degradation pathways via time-resolved spectral analysis .

- Reference Libraries : Compare spectral data with databases of known degradation products from structurally similar amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.